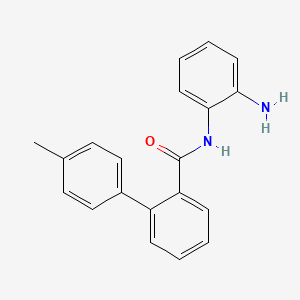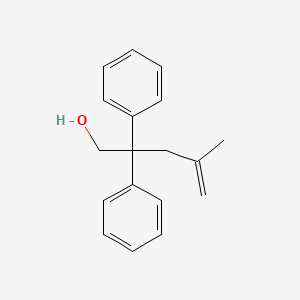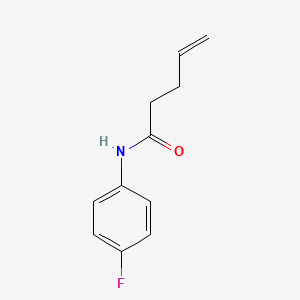
4'-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group and a carboxylic acid amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide typically involves the following steps:
Starting Material: 4’-Methylbiphenyl-2-carboxylic acid can be synthesized by reacting 4’-methylbiphenyl-2-carbonitrile with methanol and a 30% NaOH solution.
Amidation Reaction: The carboxylic acid is then converted to the corresponding amide by reacting with 2-aminophenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods:
Types of Reactions:
Oxidation: The methyl group on the biphenyl core can undergo oxidation to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: 4’-Methylbiphenyl-2-carboxylic acid.
Reduction: 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide.
Substitution: Halogenated derivatives of the biphenyl compound.
Wissenschaftliche Forschungsanwendungen
4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
4’-Methylbiphenyl-2-carboxylic acid: Shares the biphenyl core but lacks the amide functionality.
2-Aminobiphenyl: Contains the biphenyl core with an amino group but lacks the carboxylic acid moiety.
Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups on the biphenyl core.
Uniqueness: 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide is unique due to the presence of both the amide and carboxylic acid functionalities, which allow for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H18N2O |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-2-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C20H18N2O/c1-14-10-12-15(13-11-14)16-6-2-3-7-17(16)20(23)22-19-9-5-4-8-18(19)21/h2-13H,21H2,1H3,(H,22,23) |
InChI-Schlüssel |
AYVDKXNPYZYQMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14119647.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14119654.png)

![N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B14119665.png)



![11,22-Dibromo-18-[2,6-di(propan-2-yl)phenyl]-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14119683.png)
![Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14119702.png)
![N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine;N-[(3S,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14119712.png)
